3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring structure
Preparation Methods
The synthesis of 3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-amino-1H-pyrazole-5-carboxamide with triethylamine in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced amine derivatives.
Scientific Research Applications
3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
3-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
3-amino-1H-pyrazole-5-carboxamide: Lacks the triethyl substitution, which may affect its reactivity and biological activity.
3-amino-N,N-diethyl-1H-pyrazole-5-carboxamide: Has two ethyl groups instead of three, potentially altering its chemical properties and applications.
3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide: Contains methyl groups instead of ethyl groups, which may influence its solubility and reactivity.
Properties
IUPAC Name |
5-amino-N,N,2-triethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8-7-9(11)12-14(8)6-3/h7H,4-6H2,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRDFXXAOHCGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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